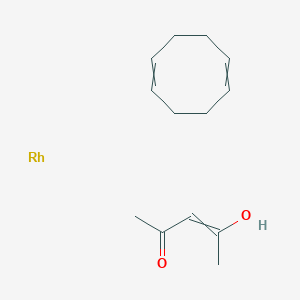

Cycloocta-1,5-diene;4-hydroxypent-3-en-2-one;rhodium

Description

The compound Cycloocta-1,5-diene;4-hydroxypent-3-en-2-one;rhodium (CAS 12245-39-5), also known as acetylacetonato(1,5-cyclooctadiene)rhodium(I), is a rhodium(I) organometallic complex. Its molecular formula is C₁₃H₁₈O₂Rh, comprising two key ligands:

- Cycloocta-1,5-diene (COD): A conjugated diene that binds to rhodium in an η⁴-coordination mode, providing steric bulk and stabilizing the metal center .

- 4-Hydroxypent-3-en-2-one (Acetylacetonate, acac): A bidentate, chelating ligand that coordinates via its oxygen atoms, enhancing electron density at the rhodium center .

Synthesis: The compound is typically synthesized by reacting rhodium precursors (e.g., [(cod)RhCl]₂) with acetylacetone in the presence of reducing agents or via ligand substitution reactions .

Properties

IUPAC Name |

cycloocta-1,5-diene;4-hydroxypent-3-en-2-one;rhodium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12.C5H8O2.Rh/c1-2-4-6-8-7-5-3-1;1-4(6)3-5(2)7;/h1-2,7-8H,3-6H2;3,6H,1-2H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYVJWVYKPKZEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)O.C1CC=CCCC=C1.[Rh] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2Rh | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cycloocta-1,5-diene;4-hydroxypent-3-en-2-one;rhodium typically involves the coordination of cycloocta-1,5-diene and 4-hydroxypent-3-en-2-one to a rhodium center. One common method is the reaction of rhodium chloride with cycloocta-1,5-diene and 4-hydroxypent-3-en-2-one under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The use of high-pressure reactors and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Cycloocta-1,5-diene;4-hydroxypent-3-en-2-one;rhodium undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of rhodium.

Reduction: It can also be reduced under specific conditions to yield lower oxidation states.

Substitution: Ligand substitution reactions are common, where the ligands around the rhodium center are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield rhodium(III) complexes, while reduction can produce rhodium(I) species. Substitution reactions result in the formation of new rhodium complexes with different ligands.

Scientific Research Applications

Cycloocta-1,5-diene;4-hydroxypent-3-en-2-one;rhodium has a wide range of scientific research applications:

Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and polymerization.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.

Industry: It is employed in industrial processes for the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of cycloocta-1,5-diene;4-hydroxypent-3-en-2-one;rhodium involves the coordination of the ligands to the rhodium center, which facilitates various catalytic processes. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts by stabilizing transition states and lowering activation energies in chemical reactions.

Comparison with Similar Compounds

Notable Contradictions and Limitations

- Catalytic Efficiency: The acac ligand in the target compound may reduce catalytic turnover compared to chloride-bridged rhodium dimers due to stronger metal-ligand bonding .

Biological Activity

Cycloocta-1,5-diene;4-hydroxypent-3-en-2-one;rhodium is an organometallic compound that has garnered attention for its potential biological activities, particularly in the fields of catalysis and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound combines the unique properties of cycloocta-1,5-diene, a cyclic diene, and 4-hydroxypent-3-en-2-one with a rhodium center. The compound is primarily studied for its catalytic capabilities in organic synthesis and its potential therapeutic applications.

The biological activity of this compound is largely attributed to its coordination with biomolecules through the rhodium center. The mechanism involves:

- Oxidative Addition : The rhodium complex can undergo oxidative addition reactions, facilitating the formation of new chemical bonds.

- Stabilization of Transition States : By stabilizing transition states in enzymatic reactions, it lowers activation energies and enhances reaction rates.

These mechanisms suggest that this compound may influence various biochemical pathways and cellular processes.

Anticancer Potential

Research indicates that rhodium complexes have shown promise as anticancer agents. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines by:

- Inhibition of Cell Proliferation : The compound has been observed to inhibit the growth of various cancer cell lines.

- Modulation of Signaling Pathways : It may affect pathways involved in cell survival and apoptosis.

Catalytic Applications in Biological Systems

The compound is also explored for its catalytic properties in biochemical reactions:

| Reaction Type | Description | References |

|---|---|---|

| Hydrogenation | Used to reduce unsaturated compounds | |

| Hydroformylation | Catalyzes the addition of carbonyl groups | |

| Polymerization | Facilitates polymer formation |

Case Studies

- Study on Anticancer Activity :

- Catalytic Efficiency :

Comparison with Similar Compounds

This compound can be compared with other rhodium complexes to illustrate its unique properties:

| Compound | Key Features |

|---|---|

| Cycloocta-1,5-diene;rhodium | Lacks hydroxypentone functionality |

| 4-Hydroxypent-3-en-2-one;rhodium | Limited catalytic applications without diene |

| Cycloocta-1,5-diene;acetylacetonato;rhodium | Similar structure but different reactivity |

Q & A

Basic Research Question

- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve bond lengths/angles and ligand coordination modes .

- NMR spectroscopy : ¹H and ³¹P NMR identify ligand environments and dynamic behavior (e.g., COD fluxionality in solution ).

- Elemental analysis : Validates stoichiometry, especially for air-sensitive complexes .

How can researchers address contradictory catalytic activity data in rhodium-mediated reactions using COD ligands?

Advanced Research Question

Contradictions often arise from variable reaction conditions (solvent, temperature) or ligand decomposition. Methodological approaches:

- Optimization studies : Systematic variation of parameters (e.g., temperature, catalyst loading) with kinetic profiling .

- Spectroscopic monitoring : In-situ IR or NMR tracks intermediate formation/degradation.

- Computational modeling : DFT calculations predict reaction pathways and identify rate-limiting steps .

What strategies resolve enantiomeric discrepancies in rhodium complexes with chiral ligands?

Advanced Research Question

Enantiomerically pure complexes require:

- Chiral ligand design : Use stereoselective synthesis (e.g., (R,R)-Me-BPE ligands ).

- X-ray refinement : Flack parameter (η) or Rogers’ x parameter distinguishes enantiomers in near-centrosymmetric structures .

- Chromatographic separation : Chiral HPLC isolates enantiomers for catalytic testing .

How do electronic effects of hydroxyl groups in ligands modulate rhodium’s catalytic selectivity?

Advanced Research Question

Hydroxyl groups alter electron density at the metal center, influencing substrate binding and turnover. Methods to study this include:

- Cyclic voltammetry : Measures redox potentials to assess electronic effects.

- Catalytic screening : Compare hydrogenation or dimerization yields with/without hydroxyl substituents .

- Spectroscopic probes : IR spectroscopy tracks CO stretching frequencies in carbonyl complexes as electronic probes.

What are the challenges in crystallizing rhodium-COD complexes, and how are they mitigated?

Advanced Research Question

COD’s flexibility can lead to disorder in crystal lattices. Solutions include:

- Low-temperature crystallization : Reduces thermal motion (e.g., -20°C for stable crystals ).

- Co-crystallization agents : Add bulky counterions (e.g., BF₄⁻) to improve packing .

- Twinned data refinement : SHELXD/SHELXE handle pseudosymmetry in diffraction data .

How does ligand substitution kinetics in rhodium-COD complexes impact catalytic cycles?

Advanced Research Question

Substitution rates determine catalyst lifetime and turnover frequency. Methodologies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.